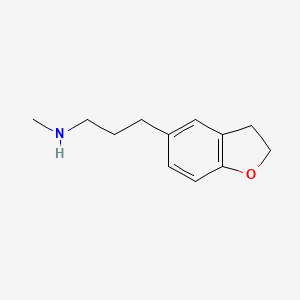
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring
Métodos De Preparación
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate reagent.
Introduction of the Amino Group: The amino group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with a primary or secondary amine in the presence of a reducing agent.
Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as its effects on neurotransmitter systems and its role as a ligand for various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant or anxiolytic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine involves its interaction with molecular targets such as neurotransmitter transporters and receptors. It is known to inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other entactogenic compounds, which produce feelings of empathy and emotional closeness.
Comparación Con Compuestos Similares
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine can be compared with other similar compounds, such as:
5-MAPDB: This compound has a similar structure and mechanism of action, but with slight differences in its pharmacological profile.
MDA: Another entactogenic compound with a similar mechanism of action but differing in its chemical structure and potency.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-13-7-2-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9,13H,2-3,6-8H2,1H3 |
Clave InChI |
LFYDRSILDHYPKQ-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC1=CC2=C(C=C1)OCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


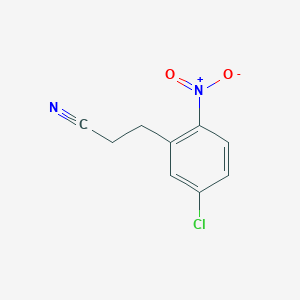
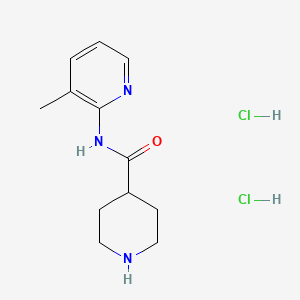
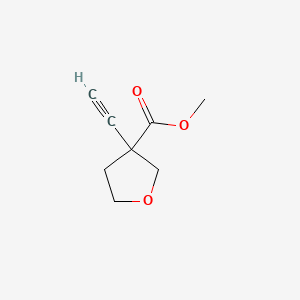
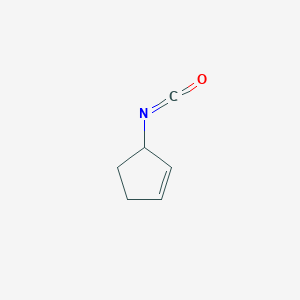
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
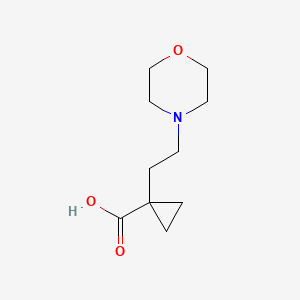
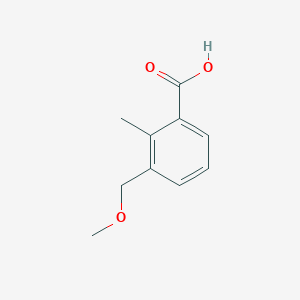
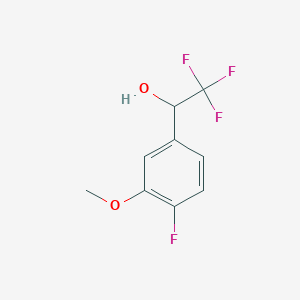
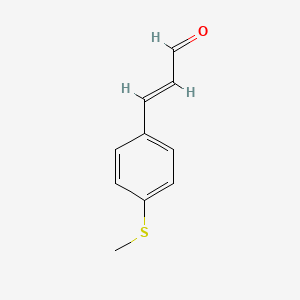
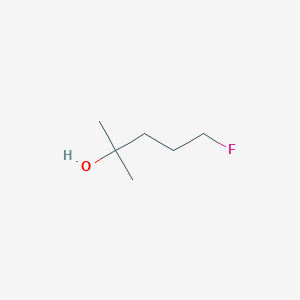

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B13587921.png)


